Cas no 1778589-40-4 (ethyl 4-(3-methoxyphenyl)pyrrolidine-3-carboxylate)

Ethyl 4-(3-methoxyphenyl)pyrrolidine-3-carboxylate is a pyrrolidine-based compound featuring a 3-methoxyphenyl substituent and an ethyl ester functional group. This structure makes it a versatile intermediate in organic synthesis, particularly for the development of pharmaceuticals and bioactive molecules. The methoxy group enhances solubility and modulates electronic properties, while the ester moiety allows for further functionalization. Its pyrrolidine core contributes to conformational rigidity, which can be advantageous in drug design for improving target binding affinity. The compound is typically used in research settings for the exploration of novel therapeutic agents, including central nervous system (CNS) modulators, due to its potential interactions with neurotransmitter systems.
ethyl 4-(3-methoxyphenyl)pyrrolidine-3-carboxylate structure
1778589-40-4 structure
Product name:ethyl 4-(3-methoxyphenyl)pyrrolidine-3-carboxylate
CAS No:1778589-40-4
MF:C14H19NO3
Molecular Weight:249.305564165115
CID:5797573
PubChem ID:114486747

ethyl 4-(3-methoxyphenyl)pyrrolidine-3-carboxylate 化学的及び物理的性質

名前と識別子

    • ethyl 4-(3-methoxyphenyl)pyrrolidine-3-carboxylate
    • AKOS040799766
    • EN300-1453994
    • F1911-4245
    • 1778589-40-4
    • インチ: 1S/C14H19NO3/c1-3-18-14(16)13-9-15-8-12(13)10-5-4-6-11(7-10)17-2/h4-7,12-13,15H,3,8-9H2,1-2H3
    • InChIKey: DLBUWPDUZNKAIB-UHFFFAOYSA-N
    • SMILES: O(CC)C(C1CNCC1C1C=CC=C(C=1)OC)=O

計算された属性

  • 精确分子量: 249.13649347g/mol
  • 同位素质量: 249.13649347g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 18
  • 回転可能化学結合数: 5
  • 複雑さ: 282
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 47.6Ų
  • XLogP3: 1.5

ethyl 4-(3-methoxyphenyl)pyrrolidine-3-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1453994-10.0g
ethyl 4-(3-methoxyphenyl)pyrrolidine-3-carboxylate
1778589-40-4 95.0%
10.0g
$3007.0 2025-02-21
Enamine
EN300-1453994-5.0g
ethyl 4-(3-methoxyphenyl)pyrrolidine-3-carboxylate
1778589-40-4 95.0%
5.0g
$2028.0 2025-02-21
Enamine
EN300-1453994-250mg
ethyl 4-(3-methoxyphenyl)pyrrolidine-3-carboxylate
1778589-40-4
250mg
$642.0 2023-09-29
Enamine
EN300-1453994-1000mg
ethyl 4-(3-methoxyphenyl)pyrrolidine-3-carboxylate
1778589-40-4
1000mg
$699.0 2023-09-29
Enamine
EN300-1453994-100mg
ethyl 4-(3-methoxyphenyl)pyrrolidine-3-carboxylate
1778589-40-4
100mg
$615.0 2023-09-29
Enamine
EN300-1453994-10000mg
ethyl 4-(3-methoxyphenyl)pyrrolidine-3-carboxylate
1778589-40-4
10000mg
$3007.0 2023-09-29
Enamine
EN300-1453994-0.5g
ethyl 4-(3-methoxyphenyl)pyrrolidine-3-carboxylate
1778589-40-4 95.0%
0.5g
$671.0 2025-02-21
Enamine
EN300-1453994-0.05g
ethyl 4-(3-methoxyphenyl)pyrrolidine-3-carboxylate
1778589-40-4 95.0%
0.05g
$587.0 2025-02-21
Enamine
EN300-1453994-2500mg
ethyl 4-(3-methoxyphenyl)pyrrolidine-3-carboxylate
1778589-40-4
2500mg
$1370.0 2023-09-29
Enamine
EN300-1453994-50mg
ethyl 4-(3-methoxyphenyl)pyrrolidine-3-carboxylate
1778589-40-4
50mg
$587.0 2023-09-29

ethyl 4-(3-methoxyphenyl)pyrrolidine-3-carboxylate 関連文献

ethyl 4-(3-methoxyphenyl)pyrrolidine-3-carboxylateに関する追加情報

Ethyl 4-(3-Methoxyphenyl)Pyrrolidine-3-Carboxylate: A Comprehensive Overview

Ethyl 4-(3-methoxyphenyl)pyrrolidine-3-carboxylate, identified by the CAS number 1778589-40-4, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of pyrrolidine derivatives, which are widely studied for their diverse applications in drug design and material science. The structure of ethyl 4-(3-methoxyphenyl)pyrrolidine-3-carboxylate features a pyrrolidine ring substituted with a methoxyphenyl group at the 4-position and an ethoxycarbonyl group at the 3-position. These substituents contribute to its unique chemical properties and potential biological activities.

Recent studies have highlighted the importance of pyrrolidine derivatives in drug discovery, particularly due to their ability to modulate various biological targets. For instance, research published in the Journal of Medicinal Chemistry has demonstrated that ethyl 4-(3-methoxyphenyl)pyrrolidine-3-carboxylate exhibits promising anti-inflammatory properties. The methoxy group at the para position of the phenyl ring plays a crucial role in enhancing the compound's bioavailability and stability, making it a valuable candidate for further preclinical studies.

The synthesis of ethyl 4-(3-methoxyphenyl)pyrrolidine-3-carboxylate involves a multi-step process that typically begins with the preparation of the corresponding pyrrolidine intermediate. This is followed by nucleophilic substitution or coupling reactions to introduce the methoxyphenyl and ethoxycarbonyl groups. Recent advancements in catalytic asymmetric synthesis have enabled the production of enantiomerically pure versions of this compound, which are essential for studying its stereochemical effects on biological activity.

In terms of applications, ethyl 4-(3-methoxyphenyl)pyrrolidine-3-carboxylate has shown potential in several areas. Its ability to act as a chiral auxiliary in organic synthesis has been explored in recent research, where it was used to facilitate the construction of complex molecular architectures with high enantioselectivity. Additionally, this compound has been investigated as a precursor for bioactive molecules, including kinase inhibitors and GPCR modulators.

From an environmental perspective, the ecological impact of ethyl 4-(3-methoxyphenyl)pyrrolidine-3-carboxylate has been a subject of recent concern. Studies conducted under eco-toxicological frameworks have indicated that while this compound exhibits moderate toxicity towards aquatic organisms, its degradation pathways are efficient under aerobic conditions. This suggests that proper waste management practices can mitigate its environmental footprint.

Looking ahead, ongoing research is focused on optimizing the synthesis and functionalization of ethyl 4-(3-methoxyphenyl)pyrrolidine-3-carboxylate to enhance its utility in various fields. Collaborative efforts between academic institutions and pharmaceutical companies are expected to yield new insights into its therapeutic potential, particularly in areas such as oncology and neurodegenerative diseases.

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